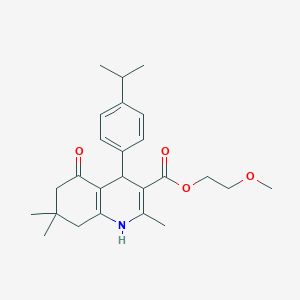![molecular formula C20H23N7O B5501155 N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)
N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the use of microwave-assisted synthesis for the construction of complex heterocyclic systems. For instance, bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been efficiently synthesized using bis(benzofuran-enaminone) hybrids as key intermediates, showcasing the intricate methodologies involved in constructing compounds with similar structural motifs (Ahmed E. M. Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the complex architecture of such molecules, highlighting the importance of conformational analysis and the identification of molecular interactions that dictate binding affinities and reactivity (Ihab Shawish et al., 2021).
Chemical Reactions and Properties
The reactivity of compounds bearing the piperazine moiety, similar to the core structure of the compound of interest, is notable for its versatility in chemical transformations. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves a series of reactions that showcase the compound's ability to participate in various chemical processes, leading to the formation of compounds with potential biological activities (Xiaohong Wang et al., 2018).
Applications De Recherche Scientifique
Molecular Interactions and Pharmacological Probes
Molecular Interaction Studies : A study highlighted the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), insights into the steric binding interactions and pharmacophore models were developed, suggesting potential applications in receptor-ligand interaction studies (Shim et al., 2002).
Structure-Activity Relationships : Research on pyrazole derivatives as cannabinoid receptor antagonists contributes to understanding structure-activity relationships, aiding in the search for selective and potent ligands. This knowledge is crucial for developing pharmacological probes to study cannabinoid receptors (Lan et al., 1999).
Chemical Synthesis and Drug Development
Synthesis of Heterocyclic Derivatives : A study explored the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, demonstrating a method to obtain a variety of pyrazole, pyrimidine, and pyridine derivatives. This approach has implications for the development of new compounds with potential biological activities (Ho & Suen, 2013).
Antitubercular Agents : Research focused on synthesizing and evaluating substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. This work contributes to the ongoing search for effective treatments against Mycobacterium tuberculosis, showcasing the potential application of such compounds in drug development (Srinivasarao et al., 2020).
Antimicrobial and Anticonvulsant Activities : The synthesis and evaluation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which showed promising analgesic, anti-inflammatory, and antimicrobial activities, illustrate the compound's relevance in designing new therapeutic agents (Aytemi̇r et al., 2004).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-15-4-3-5-17(14-15)21-20(28)26-12-10-25(11-13-26)18-6-7-19(23-22-18)27-9-8-16(2)24-27/h3-9,14H,10-13H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXNNGCQPITCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(m-tolyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)



![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)